molecular formula C18H22N2O3 B1260256 gigantamide A

gigantamide A

Cat. No. B1260256
M. Wt: 314.4 g/mol
InChI Key: BJWYJZGECNLLCG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

gigantamide A is a natural product found in Aglaia perviridis with data available.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Biology-Orientated Synthesis : Gigantamide A has been synthesized using dehydrative coupling reactions, emphasizing its potential for bioactive applications. This synthesis approach highlights its versatility in chemical manipulations for various research purposes (Batwal & Argade, 2013).
  • Structural Analysis and Discovery : Gigantamide A, discovered in the leaves of Aglaia gigantea, was structurally elucidated through NMR spectroscopy and mass spectrometry, providing a foundation for further pharmacological and biochemical studies (Duong et al., 2007).

Chemical Synthesis Advancements

  • Unified Biomimetic Synthesis : A comprehensive synthesis strategy for gigantamide A, among other compounds, was developed. This approach mirrors the biosynthetic pathways in nature, which could be essential for understanding its biological roles and applications (Ilangovan & Saravanakumar, 2014).

Potential Applications in Genomic Research

  • Genomics and Large Data Sets : While not directly related to gigantamide A, the evolution of genomic sciences, including platforms like GigaScience, could provide a framework for understanding the genomic implications and potential genetic interactions of gigantamide A in biological systems (Goodman et al., 2012).

Broader Implications in Scientific Research

  • Advancements in Scientific Publishing : The development of platforms like GigaByte, which facilitate rapid and open-access publishing, can accelerate the dissemination of research findings on gigantamide A and similar compounds (Edmunds & Goodman, 2020).
  • Nanotechnology in Biomedical Sciences : Emerging technologies like nanotechnology could be harnessed for delivering gigantamide A or derivatives thereof, potentially enhancing its bioavailability and therapeutic efficacy in biomedical applications (Gu et al., 2013).

properties

Product Name

gigantamide A

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

(E)-N-[4-(2-hydroxy-4-methyl-5-oxo-2H-pyrrol-1-yl)butyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H22N2O3/c1-14-13-17(22)20(18(14)23)12-6-5-11-19-16(21)10-9-15-7-3-2-4-8-15/h2-4,7-10,13,17,22H,5-6,11-12H2,1H3,(H,19,21)/b10-9+

InChI Key

BJWYJZGECNLLCG-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(N(C1=O)CCCCNC(=O)/C=C/C2=CC=CC=C2)O

Canonical SMILES

CC1=CC(N(C1=O)CCCCNC(=O)C=CC2=CC=CC=C2)O

synonyms

gigantamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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